molecular formula C10H8N4S B8281223 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-thiazol-4-yl amine

2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-thiazol-4-yl amine

Cat. No. B8281223
M. Wt: 216.26 g/mol
InChI Key: FMQVUVBBJQZHNJ-UHFFFAOYSA-N
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Patent
US07514448B2

Procedure details

Trifluoroacetic acid (1 mL) was added to a stirred solution of [2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-4-yl]-carbamic acid tert-butyl ester (0.1 g, 0.316 mmol) in CH2Cl2 (2 mL) and stirred at room temperature for 2 h. The solution was poured into ice/water and basified with saturated NaHCO3 and extracted with EtOAc (3×25 mL). The combined organic extracts were dried and concentrated to afford title compound as a pale green solid (0.058 g, 85%); Mass Spec.; MS 217 (M+1)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[N:16]=[C:17]([C:20]2[C:28]3[C:23](=[N:24][CH:25]=[CH:26][CH:27]=3)[NH:22][CH:21]=2)[S:18][CH:19]=1)(C)(C)C.C([O-])(O)=O.[Na+]>C(Cl)Cl>[NH:22]1[C:23]2=[N:24][CH:25]=[CH:26][CH:27]=[C:28]2[C:20]([C:17]2[S:18][CH:19]=[C:15]([NH2:14])[N:16]=2)=[CH:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1N=C(SC1)C1=CNC2=NC=CC=C21)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)C=2SC=C(N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.058 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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